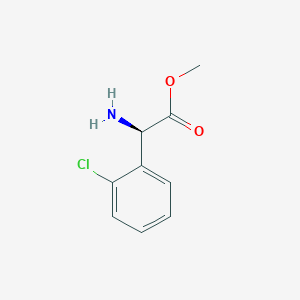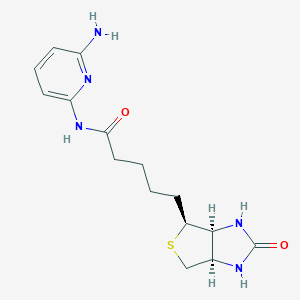
2-Amino-(6-amidobiotinyl)pyridine
Übersicht
Beschreibung
“2-Amino-(6-amidobiotinyl)pyridine” is a novel fluorescent compound that allows the tagging of oligosaccharides . It can tag oligosaccharides under nondegradative conditions with high efficiency .
Synthesis Analysis
This compound is synthesized as a fluorescent reagent . The synthesis process involves reductive amination, which permits sensitive detection and fractionation of these molecules .Molecular Structure Analysis
The molecular structure of “2-Amino-(6-amidobiotinyl)pyridine” allows it to tag oligosaccharides and their fractionation by reversed-phase HPLC with picomole scale detection .Chemical Reactions Analysis
The chemical reaction involved in the use of “2-Amino-(6-amidobiotinyl)pyridine” is reductive amination . This reaction allows for the tagging of free oligosaccharides, enabling sensitive detection and fractionation of these molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-(6-amidobiotinyl)pyridine” allow it to tag oligosaccharides and their fractionation by reversed-phase HPLC with picomole scale detection .Wissenschaftliche Forschungsanwendungen
Fluorescent Tagging of Oligosaccharides
2-Amino-(6-amidobiotinyl)pyridine, identified as biotinylated diaminopyridine (BAP), is utilized as a novel fluorescent compound for tagging oligosaccharides. This tagging allows for the sensitive detection and fractionation of oligosaccharides by reversed-phase HPLC with detection at the picomole scale. BAP-tagged oligosaccharides can also form functional neoglycoprotein equivalents with avidin, which are useful in detecting receptors and generating monospecific antibodies (Toomre & Varki, 1994).
Biological Application in Glycoprotein Analysis
BAP is effective in monosaccharide compositional analysis of glycoproteins. The biotinyl group of BAP enables the recovery of sugar chains from reaction mixtures, allowing the creation of neoglycoproteins that carry multiple copies of oligosaccharides of defined structure. These complexes are instrumental in producing antibodies directed against the oligosaccharide chain and exploiting avidin-biotin technology for the detection and isolation of oligosaccharide-specific receptors (Rothenberg et al., 1993).
Corrosion Inhibition Studies
Pyridine derivatives, including 2-amino-(6-amidobiotinyl)pyridine, have been studied for their potential as corrosion inhibitors for metals in acidic environments. These studies are significant in the context of industrial applications where corrosion resistance is crucial (Ansari et al., 2015).
Anticancer Agent Research
Compounds related to 2-amino-(6-amidobiotinyl)pyridine have been synthesized and evaluated for their potential as anticancer agents. This highlights the broader relevance of pyridine derivatives in the development of new therapeutic agents (Chavva et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminopyridin-2-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c16-11-5-3-6-12(18-11)19-13(21)7-2-1-4-10-14-9(8-23-10)17-15(22)20-14/h3,5-6,9-10,14H,1-2,4,7-8H2,(H2,17,20,22)(H3,16,18,19,21)/t9-,10-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVVZQSPJYVEDP-BHDSKKPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934672 | |
| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-(6-amidobiotinyl)pyridine | |
CAS RN |
153086-93-2 | |
| Record name | 2-Amino-(6-amidobiotinyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153086932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




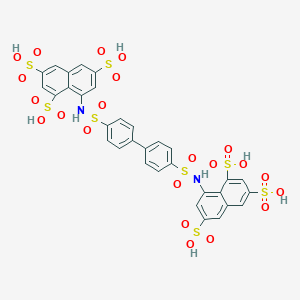
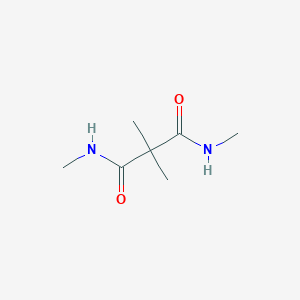
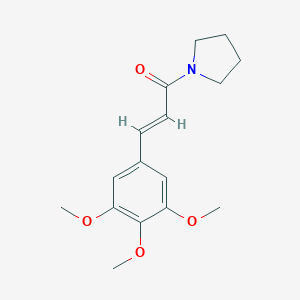
![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)
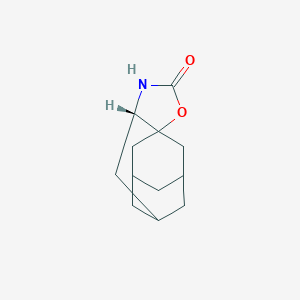
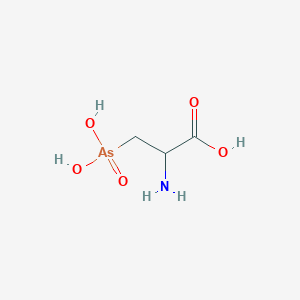
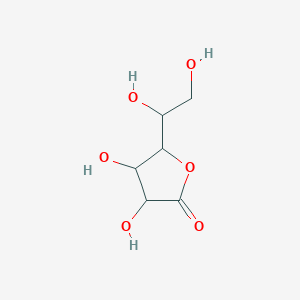

![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)


